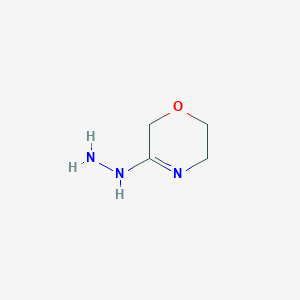

3-Hydrazinylidenemorpholine

Beschreibung

3-Hydrazinylidenemorpholine is a nitrogen-containing heterocyclic compound featuring a morpholine backbone (a six-membered ring with one oxygen and one nitrogen atom) substituted with a hydrazine-derived functional group. Morpholine-based compounds are notable for their solubility and pharmacokinetic profiles, making them common scaffolds in drug design .

The hydrazinylidene moiety in this compound introduces a reactive site capable of forming hydrogen bonds or coordinating with metal ions, which may enhance its utility in catalysis or bioactive molecule design. Synthetically, such compounds are typically prepared via condensation reactions between hydrazine derivatives and carbonyl-containing precursors .

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-1,4-oxazin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-4-3-8-2-1-6-4/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQYQVVZSFVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylidenemorpholine typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the condensation of morpholine-3-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of 3-Hydrazinylidenemorpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydrazinylidenemorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone derivatives, while substitution reactions can produce various substituted hydrazones .

Wissenschaftliche Forschungsanwendungen

3-Hydrazinylidenemorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

Industry: It is utilized in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 3-Hydrazinylidenemorpholine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit or activate specific enzymes and receptors, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Hydrazinylidenemorpholine to three structurally related compounds described in , focusing on synthesis, physicochemical properties, and functional groups.

Key Observations:

Synthesis Complexity :

- Compound 13 and 14 require multi-step reactions with specialized reagents (e.g., phthalic anhydride, thiosemicarbazide), whereas 3-Hydrazinylidenemorpholine is hypothesized to form through a simpler condensation reaction. This simplicity could enhance scalability but may limit functional diversity .

- Compound 15’s spirocyclic structure demands cyclization conditions (e.g., chloroform/triethylamine), highlighting the role of reaction environment in determining product topology.

Thermal Stability :

- All compounds in exhibit high thermal stability (melting points >350°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). 3-Hydrazinylidenemorpholine may share this trait due to its planar hydrazine moiety.

Pharmacological Potential: emphasizes ADME (Absorption, Distribution, Metabolism, Excretion) studies for similar compounds. While 3-Hydrazinylidenemorpholine lacks direct data, its morpholine component likely improves water solubility, a critical factor in drug bioavailability compared to bulkier analogs like Compound 13 .

Biologische Aktivität

3-Hydrazinylidenemorpholine, also referred to as (3Z)-3-morpholinone hydrazone, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C4H9N3O, and it has a molecular weight of 115.13 g/mol. This compound is primarily studied for its biological activities, particularly in antimicrobial and anticancer research.

The biological activity of 3-Hydrazinylidenemorpholine is attributed to its ability to interact with various biomolecules, leading to alterations in their functions. The hydrazine group can form covalent bonds with specific targets, potentially inhibiting or activating enzymes and receptors involved in critical biological pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that 3-Hydrazinylidenemorpholine exhibits notable antimicrobial activity against a range of pathogenic microorganisms. The compound's efficacy against bacteria and fungi has been documented in several studies, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of 3-Hydrazinylidenemorpholine has been explored through various in vitro and in vivo studies. It has shown promise in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of proliferation | |

| HT-29 (Colon) | 20 | Induction of apoptosis |

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 3-Hydrazinylidenemorpholine was evaluated against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Study 2: Anticancer Mechanism

A study investigating the mechanism by which 3-Hydrazinylidenemorpholine exerts its anticancer effects found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment.

Comparison with Similar Compounds

3-Hydrazinylidenemorpholine can be compared to other hydrazine derivatives and morpholine-based compounds regarding their biological activities:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Morpholine | Limited biological activity | Lacks hydrazine functionality |

| Hydrazine | Reactive but less selective | High toxicity |

| 3-Hydrazinylidenemorpholine | Antimicrobial & anticancer | Balanced reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.